molecular formula C15H20ClN3OS B1387726 7-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1105188-86-0

7-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No. B1387726
M. Wt: 325.9 g/mol
InChI Key: REEOXLMSDJWEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, otherwise known as CM-3MPA, is an organic compound that has been used in various scientific research applications, primarily in the fields of biochemistry and physiology. CM-3MPA is a versatile compound, as it can be used to synthesize other compounds, and it also has a number of biochemical and physiological effects. In

Scientific Research Applications

CM-3MPA has been used in various scientific research applications, primarily in the fields of biochemistry and physiology. It has been used to study the effects of various drugs on the body, as well as to study the biochemical and physiological effects of various diseases. It has also been used to study the effects of various environmental factors on the body. In addition, CM-3MPA has been used to study the effects of various hormones on the body, as well as to study the effects of various toxins on the body.

Mechanism Of Action

The mechanism of action of CM-3MPA is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which triggers a cascade of biochemical and physiological effects. It is also believed that CM-3MPA may act as an agonist or antagonist of certain hormones or drugs, depending on the concentration of the compound present in the body.

Biochemical And Physiological Effects

CM-3MPA has a number of biochemical and physiological effects. It has been shown to have an effect on the central nervous system, as well as the cardiovascular and respiratory systems. It has also been shown to have an effect on the endocrine system, as well as the immune system. In addition, CM-3MPA has been shown to have an effect on the liver, as well as the kidneys.

Advantages And Limitations For Lab Experiments

The use of CM-3MPA in lab experiments has a number of advantages. First, the compound is relatively inexpensive and easy to obtain. Second, it is relatively stable and can be stored for long periods of time. Finally, the compound is highly soluble in water, which makes it easy to use in lab experiments.
However, there are also some limitations to using CM-3MPA in lab experiments. First, the compound can be toxic at higher concentrations, so it should be used with caution. Second, the compound is very reactive and can react with other compounds, so it should be handled with care. Finally, the compound can react with certain metals, so it should be stored away from metals.

Future Directions

There are a number of potential future directions for research involving CM-3MPA. First, further research could be done to better understand the mechanism of action of the compound. Second, further research could be done to explore the potential therapeutic uses of CM-3MPA. Third, further research could be done to explore the potential toxic effects of CM-3MPA at higher concentrations. Fourth, further research could be done to explore the potential uses of CM-3MPA in the treatment of various diseases. Finally, further research could be done to explore the potential uses of CM-3MPA in the diagnosis of various diseases.

properties

IUPAC Name

7-chloro-4-methyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3OS/c1-11-3-4-12(16)14-13(11)18-15(21-14)17-5-2-6-19-7-9-20-10-8-19/h3-4H,2,5-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEOXLMSDJWEBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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